An In-depth Technical Guide to Boc-Phe(3-CN)-OH for Advanced Peptide Synthesis and Drug Discovery
An In-depth Technical Guide to Boc-Phe(3-CN)-OH for Advanced Peptide Synthesis and Drug Discovery
This guide provides an in-depth technical overview of N-α-tert-Butyloxycarbonyl-3-cyanophenylalanine, commonly referred to as Boc-Phe(3-CN)-OH. It is intended for researchers, scientists, and drug development professionals who are leveraging unnatural amino acids to push the boundaries of peptide and peptidomimetic design. This document delves into the core chemical principles, practical applications, and essential experimental considerations for the effective use of this versatile building block.
Introduction: The Strategic Advantage of the Cyano Group in Phenylalanine Analogs
In the realm of peptide chemistry, the incorporation of unnatural amino acids is a powerful strategy to enhance the therapeutic properties of peptides, such as increased metabolic stability, improved receptor affinity and selectivity, and controlled conformation. Boc-Phe(3-CN)-OH is a derivative of phenylalanine that features a cyano (-CN) group at the meta position of the phenyl ring. This seemingly subtle modification imparts significant and advantageous changes to the amino acid's electronic and steric properties.
The electron-withdrawing nature of the cyano group can influence the electronic properties of the peptide backbone, potentially altering conformational preferences and improving resistance to enzymatic degradation[1]. This makes it an invaluable tool for chemists aiming to create peptides with prolonged therapeutic effects and improved pharmacokinetic profiles[1]. Furthermore, the cyano group can serve as a versatile chemical handle for bioconjugation or further derivatization, expanding its utility in the development of complex biomolecules and targeted drug delivery systems[2][3].
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of Boc-Phe(3-CN)-OH is crucial for its effective handling, storage, and application in synthesis.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | N-tert-butoxycarbonyl-3-cyano-L-phenylalanine | [2] |
| Synonyms | Boc-L-Phe(3-CN)-OH, Boc-m-cyano-L-Phe-OH | [2] |
| CAS Number | 131980-30-8 | [4] |
| Molecular Formula | C15H18N2O4 | [4] |
| Molecular Weight | 290.31 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [3][4] |
Spectroscopic Data (Predicted and Comparative)
While specific, publicly available spectra for Boc-Phe(3-CN)-OH are limited, the following represents expected spectroscopic characteristics based on its structure and data from analogous compounds like Boc-Phe-OH.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the α-proton (a multiplet between 4.3-4.6 ppm), the β-protons (diastereotopic multiplets between 2.9-3.3 ppm), and the aromatic protons of the 3-cyanophenyl ring (multiplets in the aromatic region, typically 7.4-7.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display a distinct signal for the nitrile carbon (around 118 ppm), in addition to the carbonyl carbons, the carbons of the Boc group, and the aliphatic and aromatic carbons of the amino acid backbone.
-
FT-IR: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other key absorbances will include the C=O stretching of the carboxylic acid and the urethane of the Boc group, and N-H stretching vibrations.
-
Mass Spectrometry: The expected exact mass for C15H18N2O4 is 290.1267. Electrospray ionization mass spectrometry (ESI-MS) would typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ and [M+Na]⁺ ions in positive mode.
Synthesis and Purification
The synthesis of Boc-Phe(3-CN)-OH generally involves the protection of the amino group of 3-cyano-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. A common method for this transformation is the use of di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Illustrative Synthetic Pathway
Caption: General workflow for the synthesis of Boc-Phe(3-CN)-OH.
General Synthetic Protocol
-
Dissolution: Dissolve 3-cyano-L-phenylalanine in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran.
-
Basification: Add a base, like sodium hydroxide or sodium bicarbonate, to deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same organic solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or KHSO₄) to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of Boc-Phe(3-CN)-OH is typically assessed by reverse-phase HPLC (RP-HPLC).
Typical HPLC Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient, for example, from 30% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
Applications in Research and Drug Development
Boc-Phe(3-CN)-OH is a versatile building block with several key applications in the development of novel peptides and peptidomimetics.
Incorporation into Peptides for Enhanced Stability and Potency
The primary application of Boc-Phe(3-CN)-OH is its use as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis[2][4]. The cyano group can enhance the biological activity of peptides by influencing their conformation and binding to target receptors.
Development of Enzyme Inhibitors
Boc-Phe(3-CN)-OH can be used to synthesize peptide precursors of 3-amidinophenylalanine, which are known to be potent enzyme inhibitors[6][7]. The cyano group can be chemically converted to an amidine group, which can mimic the guanidinium group of arginine and interact with the active sites of various enzymes.
Bioconjugation and Chemical Modification
The cyano group provides a unique chemical handle for post-synthetic modification of peptides. It can be reduced to an amine for subsequent conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads[2].
Workflow for Incorporation into a Peptide Chain via SPPS
Caption: Workflow for incorporating Boc-Phe(3-CN)-OH in solid-phase peptide synthesis.
Safe Handling and Storage
As a laboratory chemical, Boc-Phe(3-CN)-OH should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound[4].
-
Handling: Avoid inhalation of dust and contact with skin and eyes[5]. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[8]. Recommended storage temperature is often refrigerated (2-8 °C).
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids[5].
Conclusion
Boc-Phe(3-CN)-OH is a valuable and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its unique electronic properties and the chemical versatility of the cyano group offer significant advantages for enhancing the stability, potency, and functionality of peptide-based therapeutics. A thorough understanding of its chemical properties, synthesis, and handling is essential for its successful application in research and drug discovery.
References
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Aapptec Peptides. (n.d.). Boc-Phe(3-CN)-OH; CAS 131980-30-8. Retrieved from [Link]
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ChemBK. (2024, April 9). BOC-3-CYANO-L-PHENYLALANINE. Retrieved from [Link]
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PubChem. (n.d.). Boc-D-Phe(3-CN)-OH. Retrieved from [Link]
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Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]
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Bhattacharya, S., et al. (2011). Synthesis and characterization of 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide: A novel dipeptide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
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Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
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Aapptec. (n.d.). Boc-Phe-OH. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]
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Hojo, K., et al. (2022). Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy. International Journal of Peptide Research and Therapeutics, 28(1), 23. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. Retrieved from [Link]
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